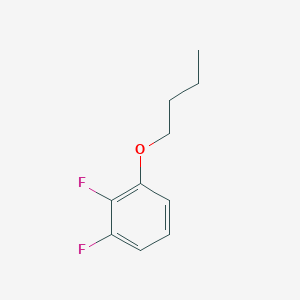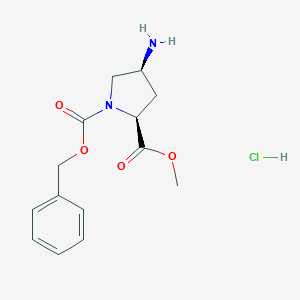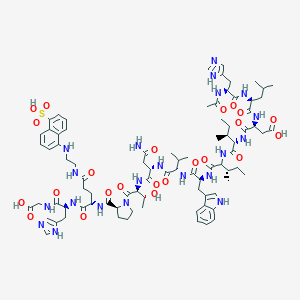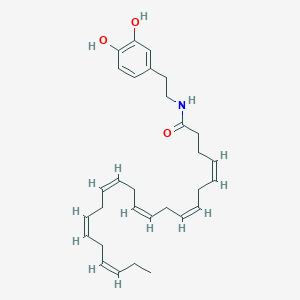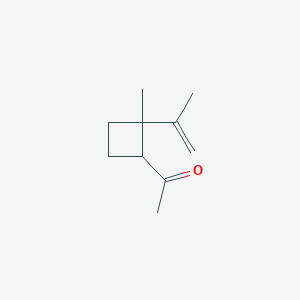
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone, also known as MACE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MACE is a cyclic ketone that is structurally similar to other ketones, such as cyclohexanone and acetone. However, the unique structure of MACE makes it a promising candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is not fully understood. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may act as a substrate for enzymes such as ketoreductases, which can reduce the ketone group to form an alcohol. This reduction reaction is important in the synthesis of various compounds, including pharmaceuticals.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. However, studies have suggested that 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone may have low toxicity and may not cause significant adverse effects in laboratory animals. More research is needed to fully understand the effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized from commercially available starting materials. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is also relatively inexpensive compared to other compounds used in research. However, one limitation of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. One area of interest is in the development of new drugs based on the structure of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can also be used as a probe to study the mechanism of action of enzymes involved in the reduction of ketones. In addition, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone on living organisms.
Méthodes De Synthèse
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and lithium aluminum hydride. The final step involves the use of a palladium-catalyzed cross-coupling reaction to form the cyclic ketone. The overall yield of the synthesis is approximately 40%.
Applications De Recherche Scientifique
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been studied for its potential applications in various scientific fields. One of the main areas of research is in the field of organic chemistry, where 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone can be used as a building block for the synthesis of other compounds. 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has also been studied for its potential use in the development of new drugs. In addition, 1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone has been used as a probe to study the mechanism of action of enzymes such as ketoreductases.
Propriétés
Numéro CAS |
131510-65-1 |
|---|---|
Nom du produit |
1-(2-Methyl-2-prop-1-en-2-ylcyclobutyl)ethanone |
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-methyl-2-prop-1-en-2-ylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7(2)10(4)6-5-9(10)8(3)11/h9H,1,5-6H2,2-4H3 |
Clé InChI |
WOJWNLZDXXNTAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C1(CCC1C(=O)C)C |
SMILES canonique |
CC(=C)C1(CCC1C(=O)C)C |
Synonymes |
Ethanone, 1-[2-methyl-2-(1-methylethenyl)cyclobutyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



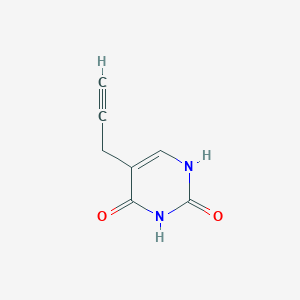
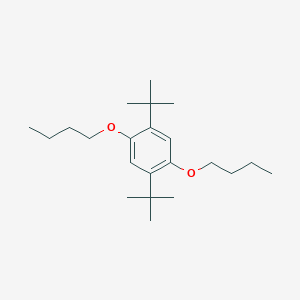
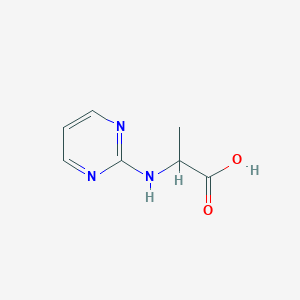
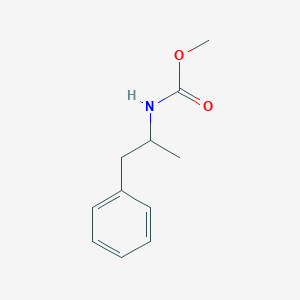
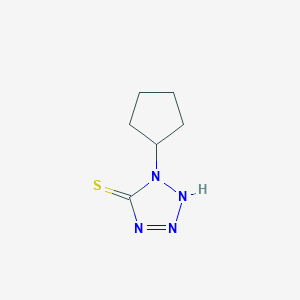
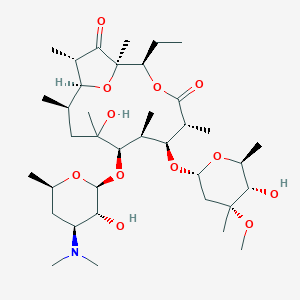
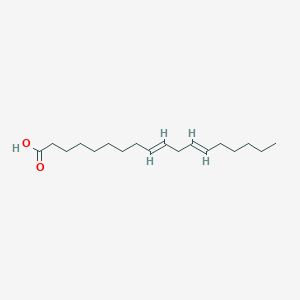
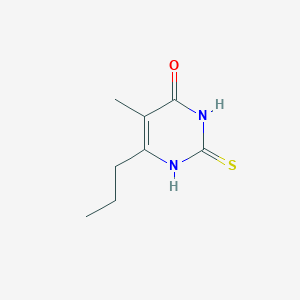
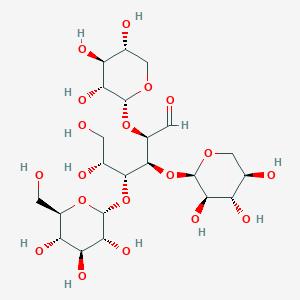
![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)
